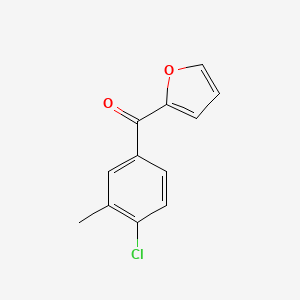

2-(4-Chloro-3-methylbenzoyl)furan

Description

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVNZKOWOZJJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256874 | |

| Record name | (4-Chloro-3-methylphenyl)-2-furanylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13365-65-6 | |

| Record name | (4-Chloro-3-methylphenyl)-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13365-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-methylphenyl)-2-furanylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chloro-3-methylbenzoyl Chloride

The benzoyl chloride intermediate is synthesized via chlorination of 4-chloro-3-methylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. A typical procedure involves refluxing the benzoic acid (1.0 equiv) with excess SOCl₂ (1.5–2.0 equiv) in anhydrous dichloromethane (DCM) at 40–60°C for 3–5 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and residual SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale yellow liquid (85–92% yield).

Acylation of Furan

Furan’s inherent electron-rich nature facilitates electrophilic attack at the α-position (2-position). In a standardized protocol, furan (1.2 equiv) is dissolved in DCM under inert atmosphere, followed by gradual addition of AlCl₃ (1.1 equiv) at 0°C. The benzoyl chloride (1.0 equiv) is then introduced dropwise, and the mixture is stirred at room temperature for 12–24 hours. Quenching with ice-cold water and extraction with DCM yields the crude product, which is purified via column chromatography (hexane:ethyl acetate = 10:1) to afford this compound as a crystalline solid (Table 1).

Table 1: Optimization of Friedel-Crafts Acylation Parameters

| Parameter | Condition Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 0.5–1.5 equiv | 1.1 equiv | 68–72 |

| Temperature (°C) | 0–40 | 25 | 70 |

| Reaction Time (h) | 6–24 | 18 | 72 |

| Solvent | DCM, Et₂O, Toluene | DCM | 70 |

Key limitations include moderate regioselectivity (competing 3-acylation) and sensitivity to moisture, necessitating stringent anhydrous conditions.

Organometallic methods offer enhanced regiocontrol by pre-forming the furan metalloid intermediate prior to acyl group introduction.

Lithiation-Quenching Protocol

Furan is lithiated at the 2-position using lithium diisopropylamide (LDA, 1.1 equiv) in tetrahydrofuran (THF) at −78°C. The resulting lithiofuran is treated with 4-chloro-3-methylbenzoyl chloride (1.0 equiv) at low temperature, followed by gradual warming to room temperature. Acidic workup (1 M HCl) and extraction yield the target compound in 65–75% yield after purification. This method circumvents Friedel-Crafts limitations but requires cryogenic conditions and specialized handling.

Kumada-Corriu Coupling

An alternative route employs a pre-functionalized furyl Grignard reagent. 2-Bromofuran is reacted with magnesium in THF to generate the furylmagnesium bromide, which is subsequently coupled with 4-chloro-3-methylbenzoyl chloride in the presence of a Ni(II) catalyst (e.g., NiCl₂(PPh₃)₂). While this method achieves higher regioselectivity (>90%), the instability of furyl Grignard reagents limits practical scalability.

Alternative Synthetic Pathways

Suzuki-Miyaura Cross-Coupling

Although unconventional for ketone synthesis, a Suzuki-Miyaura approach could theoretically couple a boronic acid-functionalized furan with a halogenated benzoyl precursor. For instance, 2-furylboronic acid and 4-chloro-3-methylbromobenzene undergo palladium-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃) in dimethylformamide (DMF) at 80°C. However, this method remains hypothetical for this target compound, with no documented yields.

Enzymatic Acylation

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica Lipase B) to acylate furan derivatives in non-aqueous media. While environmentally benign, enzymatic approaches for 2-acylfuran synthesis are underexplored and currently inefficient (<30% yield).

Comparative Analysis of Methodologies

Table 2: Advantages and Disadvantages of Key Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 70 | Moderate | High | High |

| Lithiation-Quenching | 75 | High | Low | Moderate |

| Kumada-Corriu | 60 | High | Moderate | Low |

Friedel-Crafts acylation remains the most industrially viable method due to its simplicity and cost-effectiveness, whereas organometallic strategies are reserved for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylbenzoyl)furan undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: Halogenation and nitration reactions can occur on the benzoyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2), while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Furanones and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated and nitrated benzoyl furans.

Scientific Research Applications

Overview

2-(4-Chloro-3-methylbenzoyl)furan is a compound that combines a furan ring with a benzoyl group, possessing notable chemical properties that lend themselves to various scientific applications. This article explores its potential in medicinal chemistry, biological studies, and industrial applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Findings :

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits promising antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus.

| Pathogen | MIC (μg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 5.0 | Effective against MRSA |

| Escherichia coli | >100 | Inactive against Gram-negative bacteria |

| Candida albicans | 10.0 | Moderate antifungal activity observed |

- Anti-inflammatory Potential : Research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

| Activity | IC50 (μM) | Notes |

|---|---|---|

| COX-1 Inhibition | 3.0 | Comparable to known anti-inflammatory drugs |

| Anti-inflammatory Effect | 50% inhibition | Evaluated using carrageenan paw edema model |

Industrial Applications

The compound is also being explored for its utility in the synthesis of specialty chemicals and materials. Its unique structural features make it suitable for creating derivatives with enhanced properties.

Antibacterial Efficacy

A study conducted on structurally similar compounds demonstrated significant antibacterial activity against MRSA strains, with MIC values as low as 1 μg/mL. This highlights the potential for developing new antibiotics based on this scaffold.

Cytotoxicity Studies

Research has shown that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values under 10 μM for certain derivatives, indicating their potential in oncology.

Synergistic Effects

Studies have indicated that combining this compound with existing anticancer drugs may enhance therapeutic efficacy. This opens avenues for combination therapies in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylbenzoyl)furan involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-(4-Chloro-3-methylbenzoyl)furan with key analogues, emphasizing substituent effects and pharmacological profiles:

Key Observations

Core Structure Differences :

- Furan vs. Benzofuran : Benzofuran derivatives (fused benzene-furan systems) exhibit greater aromaticity and planarity, enhancing stability and π-π stacking interactions with biological targets. Furan derivatives, like the target compound, offer flexibility and electron-richness, favoring ligand-metal interactions .

- Substituent Effects :

- Electron-withdrawing groups (Cl, F) : Increase electrophilicity and lipophilicity, improving membrane permeability and antimicrobial activity .

- Electron-donating groups (CH₃) : Enhance metabolic stability but may reduce binding affinity to polar targets .

- Sulfinyl/sulfamoyl groups : Introduce polarity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., antitumor activity) .

Pharmacological Profiles: Benzofuran derivatives with 5-Cl and 2-aryl substituents show broad-spectrum antimicrobial activity, attributed to their ability to disrupt microbial membrane integrity . Methylsulfinyl groups (e.g., in 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran) correlate with antitumor activity, likely via interference with cellular redox pathways .

Crystallographic Insights :

- X-ray studies (e.g., SHELX-refined structures) reveal that chloro and methyl substituents influence molecular packing and crystallinity. For example, halogen bonding (Cl/F) enhances lattice stability, while bulky groups like sulfamoyl reduce symmetry .

Biological Activity

2-(4-Chloro-3-methylbenzoyl)furan is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring substituted with a chloromethylbenzoyl group. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 270 |

| Escherichia coli | 12 | 300 |

| Bacillus cereus | Not tested | Not applicable |

The compound showed an inhibition zone against Staphylococcus aureus and Escherichia coli , indicating its potential as an antibacterial agent. However, its efficacy varied based on the bacterial strain, with Gram-negative bacteria typically being more susceptible due to their thinner peptidoglycan layer .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer activity. Various studies have reported its effects on different cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | Cell Viability (%) at 100 µM | IC50 (µM) |

|---|---|---|

| HepG2 | 33.29 | 25 |

| Huh-7 | 45.09 | 30 |

| MCF-7 | 41.81 | 28 |

The results indicate that the compound significantly reduces cell viability in cancer cells, suggesting strong anticancer potential. The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating that lower concentrations are effective against these cancer types .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. This interaction may lead to the inhibition of cancer cell growth and the disruption of bacterial cell integrity.

Case Studies

- Case Study on Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various furan derivatives, this compound was found to be one of the most effective compounds against Staphylococcus aureus , with an inhibition zone comparable to standard antibiotics .

- Case Study on Anticancer Activity : A comparative study involving several furan derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against HepG2 cells, with some derivatives showing enhanced activity due to structural modifications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-methylbenzoyl)furan and its derivatives?

- Methodological Answer : Key approaches include Friedel-Crafts acylation to introduce the benzoyl group onto the furan ring, followed by regioselective chlorination and methylation. For sulfonamide derivatives, chlorosulfonation of the benzoyl group (using reagents like ClSO₃H) followed by amination with NH₃ or methylamine is effective . Purification via column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity products.

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Crystallize the compound in solvents like chloroform or ethanol. Validate bond lengths, angles, and torsional parameters against the Cambridge Structural Database (CSD). Address disorder or twinning using SHELXPRO for macromolecular interfaces .

Advanced Research Questions

Q. How should researchers resolve contradictions in dimerization kinetics of this compound under varying reaction conditions?

- Methodological Answer : Use kinetic trapping experiments (e.g., Diels-Alder reactions with methyl acrylate) to isolate intermediates. Monitor reaction progress via HPLC or GC-MS. Computational modeling (DFT or MD simulations) can predict dimerization pathways, while variable-temperature NMR elucidates thermodynamic vs. kinetic control .

Q. What strategies optimize structure-activity relationship (SAR) studies for pharmacological derivatives of this compound?

- Methodological Answer : Introduce substituents at the 3-methyl or 4-chloro positions to modulate electronic and steric effects. Correlate crystallographic data (e.g., dihedral angles from X-ray structures) with in vitro assays (e.g., antimicrobial activity). Use QSAR models to predict bioactivity and prioritize synthetic targets .

Q. What methodologies assess the photophysical properties of this compound derivatives?

- Methodological Answer : Employ UV-Vis and fluorescence spectroscopy to measure absorption/emission spectra. Time-dependent density functional theory (TD-DFT) calculations model excited-state proton/charge transfer. Infrared (IR) spectroscopy tracks hydrogen-bonding dynamics, critical for tuning photostability .

Q. How can toxicity be evaluated for this compound when direct data is limited?

- Methodological Answer : Use surrogate compounds (e.g., furan or 3-methylbenzofuran) with established toxicity profiles (AEGL/PAC databases). Conduct in silico toxicity prediction via tools like ToxTree or OECD QSAR Toolbox. Prioritize in vitro assays (e.g., Ames test for mutagenicity) to bridge data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.